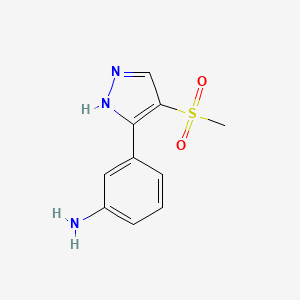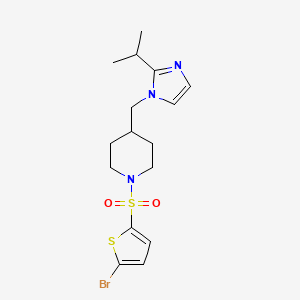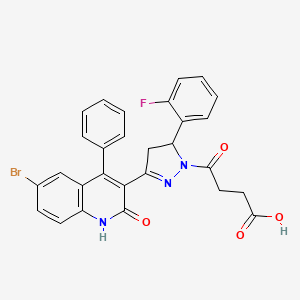![molecular formula C14H16F3NO2S B2991275 1,1-Difluoro-6-((4-fluoro-3-methylphenyl)sulfonyl)-6-azaspiro[2.5]octane CAS No. 2194846-47-2](/img/structure/B2991275.png)
1,1-Difluoro-6-((4-fluoro-3-methylphenyl)sulfonyl)-6-azaspiro[2.5]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1,1-Difluoro-6-((4-fluoro-3-methylphenyl)sulfonyl)-6-azaspiro[2.5]octane” is a complex organic molecule. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The molecule also contains a sulfonyl functional group attached to a fluoromethylated phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to have a complex three-dimensional shape due to the spirocyclic structure. The presence of fluorine atoms could significantly influence the compound’s chemical behavior, as fluorine is highly electronegative .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The sulfonyl and fluorine groups are likely to be reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could result in unique properties, as fluorine is highly electronegative and can form strong bonds with carbon .科学的研究の応用
Electrophilic Fluorination of Aromatics
The development and use of fluorinated reagents for the site-selective electrophilic fluorination of aromatic compounds provide insights into potential applications of fluorinated compounds in organic synthesis. For instance, the use of N-fluoroammonium salts for electrophilic fluorination demonstrates the utility of fluorinated reagents in achieving site-selectivity in the modification of organic molecules, which could be relevant to the synthesis or functionalization of compounds like 1,1-Difluoro-6-((4-fluoro-3-methylphenyl)sulfonyl)-6-azaspiro[2.5]octane (Shamma et al., 1999).
Fluorine-containing Polymers for Fuel Cells
Research into fluorine-containing polymers, such as semi-interpenetrating polymer networks involving fluorine-containing polyimide, demonstrates the role of fluorinated compounds in enhancing the performance of materials for specific applications, like fuel cells. These studies underscore the importance of fluorinated materials in improving mechanical properties, thermal stability, and proton conductivity, hinting at the utility of fluorinated compounds in materials science (Jiang et al., 2014).
Atmospheric and Environmental Studies
Investigations into the atmospheric concentrations and environmental behavior of poly- and perfluoroalkyl substances (PFAS) provide context for understanding the persistence, distribution, and potential impact of fluorinated compounds, including those structurally similar to 1,1-Difluoro-6-((4-fluoro-3-methylphenyl)sulfonyl)-6-azaspiro[2.5]octane. These studies reveal the stability of fluorinated compounds and their global reach, which could be relevant for considering the environmental fate and applications of newly synthesized fluorinated molecules (Rauert et al., 2018).
Fluorination Reagents and Techniques
The development and application of various fluorination reagents and techniques highlight the significance of fluorine chemistry in organic synthesis and materials science. The exploration of reagents such as N-fluoropyridinium salts and their applications in organic synthesis underscore the versatility and importance of fluorine-containing compounds in creating novel materials and pharmaceuticals (Umemoto et al., 2014).
作用機序
Safety and Hazards
将来の方向性
The study and application of fluorinated organic compounds is a rapidly growing field in chemistry due to their unique properties and potential uses in various industries, including pharmaceuticals and agrochemicals . This compound, with its complex structure and fluorine groups, could be of interest in these areas.
特性
IUPAC Name |
2,2-difluoro-6-(4-fluoro-3-methylphenyl)sulfonyl-6-azaspiro[2.5]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO2S/c1-10-8-11(2-3-12(10)15)21(19,20)18-6-4-13(5-7-18)9-14(13,16)17/h2-3,8H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPNPIJMEDQIFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3(CC2)CC3(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(quinoxalin-2-yl)methanone](/img/structure/B2991194.png)

![N-[4-oxo-5-{(Z)-[2-(1H-pyrazol-1-yl)phenyl]methylidene}-1,3-thiazol-2(4H)-yl]guanidine](/img/structure/B2991196.png)



![4-((1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2991202.png)
![3-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2991203.png)

![N-(3-{[(4-chlorophenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2991206.png)

![2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2991211.png)

